Technical Monograph: Structural Elucidation & Characterization of 2-Bromo-N-(3-ethylphenyl)propanamide
Technical Monograph: Structural Elucidation & Characterization of 2-Bromo-N-(3-ethylphenyl)propanamide
Executive Summary
This guide provides a comprehensive technical analysis of 2-bromo-N-(3-ethylphenyl)propanamide (CAS: Analogous to 42308-20-3 family). As an
This document moves beyond basic identification, offering a self-validating analytical workflow . It details the stereochemical implications of the C2-position, provides predictive spectroscopic data based on authoritative analogs, and outlines a rigorous impurity profiling protocol.
Structural Characterization & Theoretical Basis[1]
Molecular Connectivity & Stereochemistry
The molecule consists of a propionyl backbone bearing a reactive bromine at the
-
Chirality: The C2 carbon (bonded to Br, H, CH3, and C=O) is a stereocenter. Synthetic samples are typically racemic (
) unless asymmetric catalysis is employed. -
Electronic Environment: The amide nitrogen lone pair is delocalized into the carbonyl, reducing basicity. The meta-ethyl group on the phenyl ring exerts a weak inductive donating effect (+I), slightly increasing electron density on the ring compared to the unsubstituted analog.
Reactivity Logic (The "Why")
The C-Br bond is activated by the adjacent carbonyl group, making the C2 position highly susceptible to
Spectroscopic Validation (The "How-To")
To validate the structure, a multi-modal approach is required. The following protocols rely on internal cross-referencing to ensure accuracy.
Nuclear Magnetic Resonance ( H NMR)
Solvent:
Causality: The presence of the chiral center at C2 renders the methylene protons of the ethyl group diastereotopic in principle, though the distance usually results in a standard quartet. However, the methyl doublet (C3) and the methine quartet (C2) are diagnostic.
Table 1: Predicted
H NMR Assignment (400 MHz,
)
| Position | Type | Shift ( | Multiplicity | Integration | Coupling ( | Structural Logic |
| NH | Amide | 8.20 - 8.50 | Broad Singlet | 1H | - | Deshielded by C=O; broad due to quadrupole. |
| Ar-H | Aromatic | 7.45 | Singlet (Apparent) | 1H | - | H2 position (between N and Et). |
| Ar-H | Aromatic | 7.35 | Doublet | 1H | ~8.0 | H6 position. |
| Ar-H | Aromatic | 7.25 | Triplet | 1H | ~7.8 | H5 position. |
| Ar-H | Aromatic | 7.00 | Doublet | 1H | ~7.5 | H4 position. |
| C2-H | Methine | 4.55 | Quartet | 1H | 6.8 | Deshielded by Br and C=O (Alpha-proton).[1][2] |
| Et-CH2 | Methylene | 2.65 | Quartet | 2H | 7.6 | Benzylic position. |
| C3-H3 | Methyl | 1.95 | Doublet | 3H | 6.8 | Coupled to C2-H. |
| Et-CH3 | Methyl | 1.25 | Triplet | 3H | 7.6 | Coupled to Et-CH2. |
Validation Check: If the doublet at 1.95 ppm is missing or becomes a singlet, the bromine has likely been eliminated (formation of acrylamide impurity) or hydrolyzed.
Mass Spectrometry (MS)
Method: ESI+ or EI. Diagnostic Feature: The Bromine Isotope Pattern.[3][4][5][6][7][8]
Bromine exists as
-
Molecular Weight: 270.17 g/mol (Average)[9]
-
Exact Mass: 269.04 (
) and 271.04 ( ).
Table 2: MS Fragmentation Logic
| m/z Peak | Identity | Origin/Mechanism |
| 269 / 271 | Molecular Ion (1:1 ratio confirms Br). | |
| 190 | Loss of Bromine radical (homolytic cleavage). | |
| 121 | 3-Ethylaniline fragment (Amide bond cleavage). |
Infrared Spectroscopy (FT-IR)
Sampling: ATR (Attenuated Total Reflectance) on solid/oil.
-
3280 cm
: N-H Stretch (Secondary Amide). -
1665 cm
: Amide I Band (C=O Stretch). Note: -halo substitution typically shifts this frequency higher than unsubstituted amides due to the field effect. -
1540 cm
: Amide II Band (N-H Bend/C-N Stretch).
Analytical Workflow Visualization
The following diagram illustrates the decision logic for validating the compound's identity and purity.
Figure 1: Step-by-step logic for structural confirmation, prioritizing purity checks before advanced spectral acquisition.
Synthetic Protocol & Self-Validating Purity
To assist researchers in generating this standard, the following protocol is optimized for kinetic control to prevent double-acylation or elimination.
Synthesis Route
-
Reagents: 3-Ethylaniline (1.0 eq), 2-Bromopropionyl bromide (1.1 eq), Triethylamine (1.2 eq).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Temperature: 0°C to Room Temperature.
Protocol Steps:
-
Dissolve 3-ethylaniline and TEA in DCM under
atmosphere. -
Cool to 0°C (Ice bath). Critical: Controls exotherm to prevent elimination to acrylamide.
-
Add 2-bromopropionyl bromide dropwise.
-
Monitor by TLC. Product is less polar than aniline.
Common Impurity Profile
When analyzing the structure, be alert for these specific artifacts:
-
Acrylamide Derivative: Result of HBr elimination.
-
NMR Detection: Disappearance of the 4.55 ppm quartet; appearance of vinyl protons (5.5 - 6.5 ppm).
-
-
Hydrolyzed Acid: Result of moisture ingress.
-
NMR Detection: Broad singlet >10 ppm (COOH).
-
-
Aniline Starting Material: Incomplete reaction.
-
TLC: Stains red/orange with p-Anisaldehyde; lower Rf than product.
-
Reactivity & Functional Application
Understanding the structure allows prediction of its behavior in drug discovery workflows.
Figure 2: Primary synthetic pathways. Path A utilizes the alpha-bromo electrophile; Path B exploits the aromatic ring for heterocycle formation.
References
-
PubChem Database. 2-Bromo-N-phenylpropanamide (Analogous Structure).[10] National Center for Biotechnology Information.
-
[Link]
-
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
-
National Institute of Advanced Industrial Science and Technology (AIST).
-
[Link]
-
-
Chemistry LibreTexts.
-
[Link]
-
Sources
- 1. Structural information from NMR secondary chemical shifts of peptide alpha C-H protons in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. ms isotopes: Br and Cl [employees.csbsju.edu]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-Bromo-N-ethyl-N-(3-methylphenyl)propanamide | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. 2-Bromo-N-phenylpropionamide | C9H10BrNO | CID 99113 - PubChem [pubchem.ncbi.nlm.nih.gov]
